L-alpha-Methylleucine hy L-alpha-Methylleucine hy
Brand Name: Vulcanchem
CAS No.: 88376-09-4
VCID: VC8147113
InChI: InChI=1S/C7H15NO2.ClH/c1-5(2)4-7(3,8)6(9)10;/h5H,4,8H2,1-3H3,(H,9,10);1H/t7-;/m0./s1
SMILES: CC(C)CC(C)(C(=O)O)N.Cl
Molecular Formula: C7H16ClNO2
Molecular Weight: 181.66 g/mol

L-alpha-Methylleucine hy

CAS No.: 88376-09-4

Cat. No.: VC8147113

Molecular Formula: C7H16ClNO2

Molecular Weight: 181.66 g/mol

* For research use only. Not for human or veterinary use.

L-alpha-Methylleucine hy - 88376-09-4

Specification

CAS No. 88376-09-4
Molecular Formula C7H16ClNO2
Molecular Weight 181.66 g/mol
IUPAC Name (2S)-2-amino-2,4-dimethylpentanoic acid;hydrochloride
Standard InChI InChI=1S/C7H15NO2.ClH/c1-5(2)4-7(3,8)6(9)10;/h5H,4,8H2,1-3H3,(H,9,10);1H/t7-;/m0./s1
Standard InChI Key ZESCTDHOWCQMPQ-FJXQXJEOSA-N
Isomeric SMILES CC(C)C[C@@](C)(C(=O)O)N.Cl
SMILES CC(C)CC(C)(C(=O)O)N.Cl
Canonical SMILES CC(C)CC(C)(C(=O)O)N.Cl

Introduction

Structural Characteristics and Physicochemical Properties

L-alpha-Methylleucine hydrochloride belongs to the class of non-proteinogenic amino acids, distinguished by a methyl group at the alpha position of the leucine side chain. This modification imparts steric hindrance, altering the compound’s interaction with biological systems compared to native leucine. The hydrochloride salt form enhances solubility in polar solvents, facilitating its use in laboratory settings.

Table 1: Key Physicochemical Properties of L-alpha-Methylleucine Hydrochloride

PropertyValue
Molecular FormulaC7H16ClNO2\text{C}_7\text{H}_{16}\text{ClNO}_2
Molecular Weight181.66 g/mol
CAS Registry Number88376-09-4
SolubilitySoluble in water, ethanol
Optical Activity[α]D20=+6[ \alpha ]^{20}_D = +6^\circ (c=1 in EtOH)

The stereochemistry of the L-configuration ensures compatibility with enzymatic systems, enabling its incorporation into peptide chains without disrupting folding dynamics .

Synthesis and Radiolabeling Techniques

Chemical Synthesis

The synthesis of L-alpha-Methylleucine hydrochloride typically involves a two-step process:

  • Esterification: Protection of the carboxyl group using ethyl chloroformate.

  • Hydrochloride Salt Formation: Reaction with hydrochloric acid to yield the final product.

Recent advancements employ microfluidic hydrogenation and palladium-mediated 11C^{11}\text{C}-methylation for radiolabeled variants. This method achieves a decay-corrected radiochemical yield of 15–38% with high purity (>>95%), enabling its use in PET imaging .

Radiolabeled Derivatives

11C^{11}\text{C}-labeled L-alpha-Methylleucine demonstrates significant tumor uptake (12 ± 3% ID/g in murine models), highlighting its potential as a diagnostic tool for cancer visualization . The isotopic labeling process preserves stereochemical integrity, ensuring biological activity remains intact.

Research Applications in Biochemistry and Medicine

Peptide Synthesis and Drug Development

The Fmoc-protected derivative of L-alpha-Methylleucine (Fmoc-α-Me-L-Leucine) is widely used in solid-phase peptide synthesis. Its methyl group enhances proteolytic stability, making it valuable for designing peptide therapeutics with extended half-lives . For example, analogs incorporating this residue show improved bioavailability in preclinical models of metabolic disorders.

Protein Engineering and Enzyme Interactions

The methyl substitution disrupts canonical binding motifs, allowing researchers to study substrate specificity in leucine-processing enzymes such as leucine carboxyl methyltransferases (LCMT1/2). These enzymes catalyze the post-translational methylation of protein phosphatase 2A, a process critical for cell cycle regulation .

Comparative Analysis with DL-alpha-Methylleucine

DL-alpha-Methylleucine (CAS No. 144-24-1), a racemic mixture of D- and L-enantiomers, serves as a structural analog. Key differences include:

PropertyL-alpha-Methylleucine HydrochlorideDL-alpha-Methylleucine
ConfigurationL-enantiomerRacemic mixture
Molecular Weight181.66 g/mol145.20 g/mol
ApplicationsPET imaging, targeted therapeuticsProtein aggregation studies

The L-form’s enantiomeric purity is crucial for interactions with chiral biological targets, whereas the racemic form is primarily used in mechanistic studies of protein misfolding .

Biological Activity and Mechanistic Insights

L-alpha-Methylleucine hydrochloride competes with endogenous leucine for uptake via the LAT1 transporter (SLC7A5\text{SLC7A5}), a critical mediator of branched-chain amino acid transport. This competition modulates mTOR signaling pathways, influencing cell proliferation and apoptosis . In tumor-bearing mice, 11C^{11}\text{C}-labeled analogs exhibit preferential accumulation in neoplastic tissues, suggesting utility in diagnostic imaging .

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